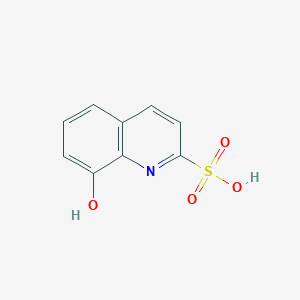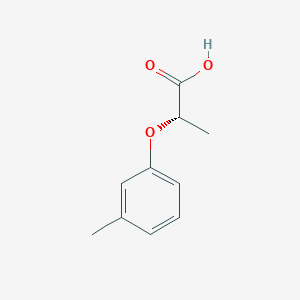![molecular formula C15H23NO2S B261542 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol, also known as DMPT, is a chemical compound that has gained attention in recent years due to its potential applications in various fields of research. DMPT is a sulfur-containing organic compound that belongs to the class of thiopyran derivatives. It is a colorless liquid with a characteristic odor and is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) pathway. This pathway plays a key role in regulating cell growth and metabolism. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been shown to increase the phosphorylation of mTOR and its downstream targets, leading to increased protein synthesis and cell proliferation.
Biochemical and Physiological Effects
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been found to have various biochemical and physiological effects. It has been shown to increase the expression of genes involved in protein synthesis, cell growth, and immune response. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain, leading to improved cognitive function and mood. In addition, 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol in lab experiments is its ability to improve the growth rate and feed intake of aquatic animals, which can lead to improved production efficiency. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has some limitations, including its potential toxicity at high doses and its limited solubility in certain solvents.
Orientations Futures
There are several potential future directions for research on 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol. One area of focus could be the development of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol-based pharmaceuticals for the treatment of various diseases, particularly those involving oxidative stress and inflammation. Another area of research could be the investigation of the effects of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol on the gut microbiome and its potential as a prebiotic or probiotic agent. Additionally, further studies could be conducted to explore the potential applications of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol involves the reaction of 3-methoxybenzaldehyde with dimethylamine in the presence of sulfur, followed by the addition of sodium borohydride. The resulting product is then treated with hydrogen sulfide to obtain 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol. This synthesis method has been optimized to achieve high yields and purity of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol.
Applications De Recherche Scientifique
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been found to have various applications in scientific research. It has been used as a feed attractant for aquatic animals, particularly in aquaculture. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been shown to increase the feed intake and growth rate of fish and shrimp, leading to improved production efficiency. In addition, 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been studied for its potential use as a biomarker for oxidative stress and inflammation in cells and tissues. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has also been investigated for its potential as a pharmaceutical agent for the treatment of various diseases, including cancer and neurological disorders.
Propriétés
Nom du produit |
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol |
|---|---|
Formule moléculaire |
C15H23NO2S |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)thian-4-ol |
InChI |
InChI=1S/C15H23NO2S/c1-16(2)10-13-11-19-8-7-15(13,17)12-5-4-6-14(9-12)18-3/h4-6,9,13,17H,7-8,10-11H2,1-3H3 |
Clé InChI |
QUHCBTOVBXOVQR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)OC)O |
SMILES canonique |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)


![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)



